molecular formula C10H7N3O2 B15256718 2-Nitro-5-(pyridin-3-yl)pyridine

2-Nitro-5-(pyridin-3-yl)pyridine

Cat. No.: B15256718
M. Wt: 201.18 g/mol
InChI Key: KIPBIVOFZNTKFQ-UHFFFAOYSA-N
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Description

2-Nitro-5-(pyridin-3-yl)pyridine is a heterocyclic aromatic compound that contains two pyridine rings substituted with a nitro group at the 2-position and a pyridin-3-yl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(pyridin-3-yl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . Further substitution reactions can introduce the pyridin-3-yl group at the 5-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and substitution reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(pyridin-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields and selectivity .

Major Products

Major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Nitro-5-(pyridin-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pyridine rings can also participate in coordination with metal ions, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(pyridin-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

2-nitro-5-pyridin-3-ylpyridine

InChI

InChI=1S/C10H7N3O2/c14-13(15)10-4-3-9(7-12-10)8-2-1-5-11-6-8/h1-7H

InChI Key

KIPBIVOFZNTKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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